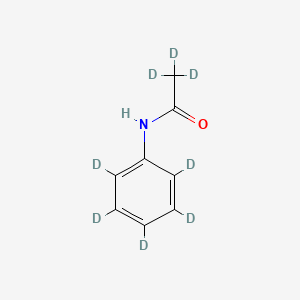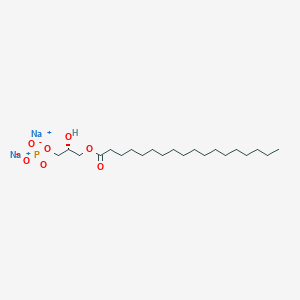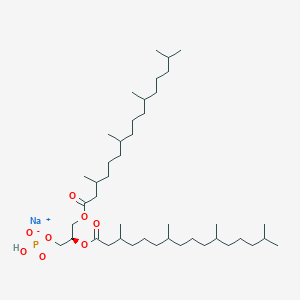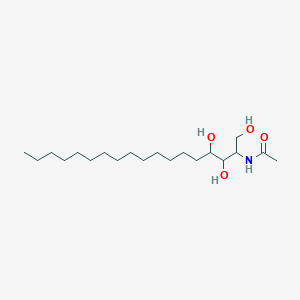
Acetanilide-d8
概要
説明
Acetanilide is an odorless solid chemical of leaf or flake-like appearance . It is also known as N-phenylacetamide, acetanil, or acetanilid .
Synthesis Analysis
Acetanilide synthesis is usually carried out from an amine (aromatic or aliphatic) with acetic anhydride . An alternative procedure proposes the synthesis of an aromatic amide (acetanilide) using acetic acid as an acylating agent, catalyzed with zinc . Another method involves treating aniline with an acetylating agent in the presence of an acid, base, or reducing agent .Molecular Structure Analysis
New copper–acetanilide complexes were prepared and characterized . Their molecular formula agrees with 1 M:1L in different structural forms . A library of 255 crystal structures has been investigated . A subset of 64 mono-substituted acetanilides was studied in detail for crystal structure similarities .Chemical Reactions Analysis
Copper–acetanilide complexes were prepared from acetanilide derivatives and deliberately characterized . After calcination for complexes, the CuO was yielded and fully characterized . Acetanilide can be produced by reacting acetic anhydride with aniline .Physical And Chemical Properties Analysis
Acetanilide is a white, odorless powder that has a burning taste . The shiny, leaflet crystals are stable in air .科学的研究の応用
Chemoproteomic Profiling and Mechanisms of Toxicity Acetanilide derivatives, particularly acetanilide herbicides, have been studied for their toxicological potential and mechanisms of action. Chemoproteomic profiling has revealed that acetanilide herbicides, such as acetochlor, directly interact with over 20 protein targets in vivo in mouse liver, impacting enzymes involved in fatty acid oxidation. This interaction leads to a diversion of fatty acids into lipid pathways, resulting in increased levels of free fatty acids, triglycerides, and other lipid species in the liver, showcasing a novel mechanism of toxicity associated with these chemicals (Counihan et al., 2017).
Synthesis Processes Innovative synthesis processes of acetanilide have been developed to improve efficiency and yield for industrial production. One method involves synthesizing acetanilide from phenylamine and ammonium chloride using N,N-dimethylacetamide as an acylation agent, which has proven to be simpler, with fewer by-products and higher yield, making it more suitable for industrial applications (Wang Jian-hui, 2011).
Molecular Interaction Studies The molecular interaction of acetanilides with organic matter has been examined using nuclear magnetic resonance (NMR) techniques, highlighting the dynamic interactions of these compounds with various organic matter surrogates. This research provides insights into the environmental behavior and potential impact of acetanilide compounds, emphasizing their interactions at both aromatic and nonaromatic sites (Jayasundera et al., 2003).
Pharmacological Activities and Chemical Intermediates Acetanilide and its derivatives are not only important in the pharmaceutical industry for their analgesic, anti-inflammatory, and antipyretic properties but also serve as key intermediates in the synthesis of various chemicals. The versatility of acetanilide derivatives in pharmacology and chemistry underscores their significance in the development of new therapeutic agents and chemical processes (Singh et al., 2018).
Photocatalysis and Catalytic Reactions Recent studies have explored the potential of acetanilide derivatives in photocatalysis and catalytic reactions, such as Pd-catalyzed ortho-trifluoromethylation and decarboxylative ortho-acylation under mild conditions. These reactions showcase the functional versatility and reactivity of acetanilide derivatives, opening new pathways for chemical synthesis and modification (Zou et al., 2019).
作用機序
Target of Action
Acetanilide-d8, also known as N-(Phenyl-2,3,4,5,6-d5)acetamide-2,2,2-d3 , is a derivative of acetanilide. The primary targets of acetanilide and its derivatives are often enzymes involved in various biochemical pathways . For instance, acetanilide derivatives have been found to target the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) patients .
Mode of Action
The interaction of this compound with its targets is likely similar to that of acetanilide. Acetanilide and its derivatives are known to interact with their targets through oxidation, particularly at the para position of the benzene ring incorporated in the molecules . This interaction can lead to changes in the function of the target enzyme, potentially altering the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
Acetanilide and its derivatives, including this compound, can affect various biochemical pathways. For example, the oxidation of acetanilide can lead to the formation of N-acetyl-p-aminophenol, also known as paracetamol . This process is part of the metabolic pathways of acetanilide and its derivatives .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of acetanilide. Studies on acetanilide have shown that it is rapidly absorbed and undergoes extensive metabolism in the liver . The plasma clearance values of acetanilide have been found to vary significantly, indicating individual differences in the metabolism of the drug .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For instance, if this compound targets EGFR in NSCLC cells, it could potentially inhibit the growth of these cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound . Additionally, factors such as temperature and pH can influence the stability of the compound .
Safety and Hazards
将来の方向性
The chief objective of the present article is to highlight the chemistry and pharmacological aspects of various derivatives of acetanilide and their pharmacological activities to assist the future discovery of more efficacious derivatives with less toxicity . This study identifies a new series of EGFR L858R/T790M inhibitors bearing hydantoin acetanilides .
特性
IUPAC Name |
2,2,2-trideuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-JGUCLWPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C([2H])([2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22778-17-2 | |
| Record name | 22778-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)



![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)


![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)